REACTION_CXSMILES
|
C([O:3][C:4]([CH2:6][N:7]1[C:12]([CH3:13])=[CH:11][N:10]=[C:9]([NH:14][NH2:15])[C:8]1=[O:16])=[O:5])C>Cl>[C:4]([CH2:6][N:7]1[C:12]([CH3:13])=[CH:11][N:10]=[C:9]([NH:14][NH2:15])[C:8]1=[O:16])([OH:5])=[O:3]
|
Name
|
compound
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)CN1C(C(=NC=C1C)NN)=O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CN1C(C(=NC=C1C)NN)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |